molecular formula C17H24N2O3 B7884389 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

Cat. No.: B7884389
M. Wt: 304.4 g/mol
InChI Key: PBNYDSGNTDNCIB-UHFFFAOYSA-N
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Description

6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Hexanoic Acid Side Chain: This step may involve the use of coupling reagents such as EDCI or DCC to attach the hexanoic acid moiety to the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Hexanoic Acid Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid lies in its specific combination of the quinazolinone core and the hexanoic acid side chain, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

6-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)16-18-14-9-6-5-8-13(14)17(22)19(16)11-7-3-4-10-15(20)21/h5-6,8-9,12,16,18H,3-4,7,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYDSGNTDNCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC2=CC=CC=C2C(=O)N1CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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